molecular formula C27H33NO6 B11113967 4-[4-(dodecanoylamino)benzoyl]phthalic Acid

4-[4-(dodecanoylamino)benzoyl]phthalic Acid

Cat. No.: B11113967
M. Wt: 467.6 g/mol
InChI Key: DEEXVQWEYFSFCD-UHFFFAOYSA-N
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Description

4-[4-(dodecanoylamino)benzoyl]phthalic Acid is an organic compound with the molecular formula C20H29NO5 It is a derivative of phthalic acid, which is an aromatic dicarboxylic acid This compound is known for its unique structure, which includes a dodecanoylamino group attached to a benzoyl group, further connected to the phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dodecanoylamino)benzoyl]phthalic Acid typically involves a multi-step process starting from phthalic acid. The general synthetic route includes:

    Preparation of Phthalic Anhydride: Phthalic acid is heated to about 200°C to form phthalic anhydride through a dehydration reaction.

    Formation of 4-(dodecanoylamino)benzoyl Intermediate: The phthalic anhydride is then reacted with dodecanoylamine under controlled conditions to form the intermediate 4-(dodecanoylamino)benzoyl compound.

    Final Coupling Reaction: The intermediate is then coupled with another molecule of phthalic anhydride under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes precise control of reaction temperatures, use of catalysts, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dodecanoylamino)benzoyl]phthalic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(dodecanoylamino)benzoyl]phthalic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Used in the production of polymers, coatings, and other materials due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(dodecanoylamino)benzoyl]phthalic Acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(dodecanoylamino)benzoyl]phthalic Acid is unique due to its combination of the dodecanoylamino group with the phthalic acid core. This unique structure imparts specific chemical properties, making it suitable for various specialized applications in research and industry.

Properties

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

4-[4-(dodecanoylamino)benzoyl]phthalic acid

InChI

InChI=1S/C27H33NO6/c1-2-3-4-5-6-7-8-9-10-11-24(29)28-21-15-12-19(13-16-21)25(30)20-14-17-22(26(31)32)23(18-20)27(33)34/h12-18H,2-11H2,1H3,(H,28,29)(H,31,32)(H,33,34)

InChI Key

DEEXVQWEYFSFCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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